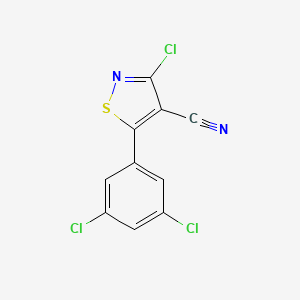
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is an organic compound characterized by its unique cyclopentene ring structure with three methyl groups and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the methyl groups or the cyclopentene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid.
Reduction: Formation of (S)-2,2,3-Trimethylcyclopent-3-ene-1-ethanol.
Substitution: Formation of halogenated derivatives such as 2,2,3-Trimethylcyclopent-3-ene-1-bromide.
科学的研究の応用
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
類似化合物との比較
Similar Compounds
- 2,2,3-Trimethylcyclopent-3-ene-1-carboxylic acid
- ®-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde
- 2,2,3-Trimethylcyclopent-3-ene-1-ethanol
Uniqueness
(S)-2,2,3-Trimethylcyclopent-3-ene-1-acetaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the (S)-configuration can result in different interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
23727-15-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
InChIキー |
OGCGGWYLHSJRFY-VIFPVBQESA-N |
異性体SMILES |
CC1=CC[C@H](C1(C)C)CC=O |
正規SMILES |
CC1=CCC(C1(C)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


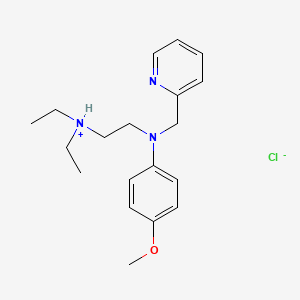
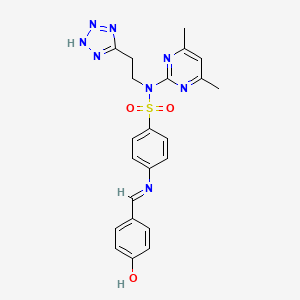
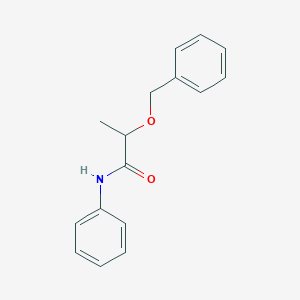
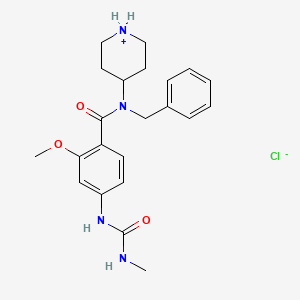

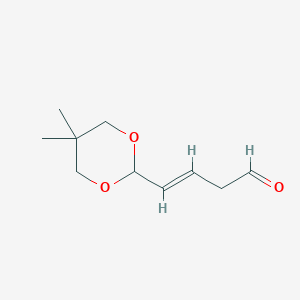

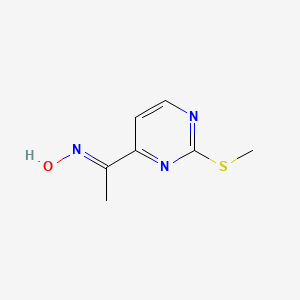
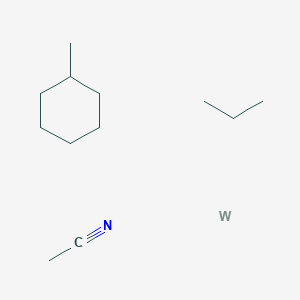
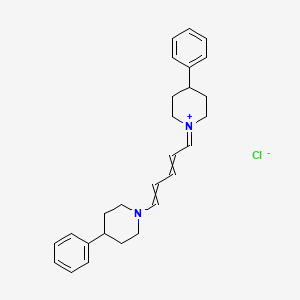
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
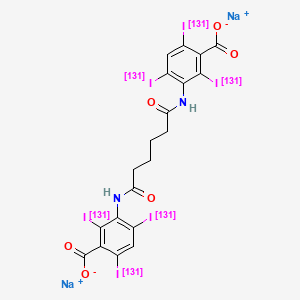
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
